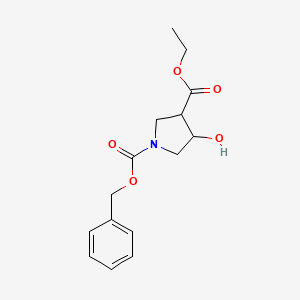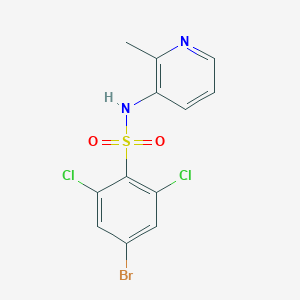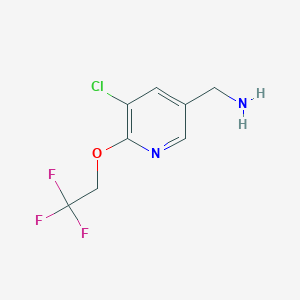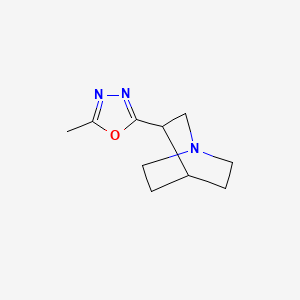
5,6-diethylnicotinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-diethylnicotinic acid hydrochloride is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two ethyl groups at the 5 and 6 positions of the nicotinic acid ring, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diethylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow synthesis method. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the synthesized 5,6-Diethyl-nicotinic acid with hydrochloric acid.
化学反应分析
Types of Reactions
5,6-diethylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5,6-Diethyl-pyridine-2,3-dicarboxylic acid.
Reduction: 5,6-Diethyl-piperidine.
Substitution: 5,6-Diethyl-3-bromo-nicotinic acid.
科学研究应用
5,6-diethylnicotinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5,6-diethylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on the nicotinic acid receptor, which is a G protein-coupled receptor. This interaction can lead to the inhibition of lipolysis and the reduction of free fatty acids in the bloodstream. Additionally, it may modulate the activity of certain enzymes involved in cellular metabolism.
相似化合物的比较
Similar Compounds
Nicotinic acid:
Isonicotinic acid: A structural isomer with the carboxyl group at the 4-position.
3,5-Diethyl-nicotinic acid: A derivative with ethyl groups at the 3 and 5 positions.
Uniqueness
5,6-diethylnicotinic acid hydrochloride is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable subject of study in various research fields.
属性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC 名称 |
5,6-diethylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-7-5-8(10(12)13)6-11-9(7)4-2;/h5-6H,3-4H2,1-2H3,(H,12,13);1H |
InChI 键 |
WUHYRETXJKFCFF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=CC(=C1)C(=O)O)CC.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 3-[(4-chloro-2,5-difluorobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B8356851.png)



